1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids .
- The methoxy and methyl groups are typically introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Scaling up the reactions in large reactors.
- Using continuous flow chemistry to improve reaction efficiency.
- Implementing rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives.
- Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced compounds with altered aromatic or aliphatic structures.
- Substituted products with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
1-(4-Fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-N~4~-(2-hydroxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of the fluorine atom in 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
- The combination of methoxy and methyl groups provides a unique steric and electronic environment, potentially leading to distinct interactions with biological targets.
Properties
Molecular Formula |
C23H21FN4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O2/c1-13-5-10-20(30-4)19(11-13)26-23(29)18-12-14(2)25-22-21(18)15(3)27-28(22)17-8-6-16(24)7-9-17/h5-12H,1-4H3,(H,26,29) |
InChI Key |
VNVHUHUZGLYRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.